3-(4-(2-methoxyethyl)-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole
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Overview
Description
3-(4-(2-methoxyethyl)-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, an indole moiety, and various functional groups such as methoxyethyl and nitrobenzyl
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(2-methoxyethyl)-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.
Introduction of the Indole Moiety: The indole ring can be introduced via a Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Functional Group Modifications: The methoxyethyl and nitrobenzyl groups can be introduced through nucleophilic substitution reactions using appropriate alkylating agents and thiol reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
3-(4-(2-methoxyethyl)-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole undergoes various types of chemical reactions, including:
Oxidation: The nitrobenzyl group can be oxidized to form nitrobenzene derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The methoxyethyl group can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and thiol reagents under basic conditions.
Major Products
Oxidation: Nitrobenzene derivatives.
Reduction: Aminobenzyl derivatives.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
3-(4-(2-methoxyethyl)-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes and receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3-(4-(2-methoxyethyl)-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
3-(4-(2-methoxyethyl)-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-pyrrole: Similar structure but with a pyrrole ring instead of an indole ring.
3-(4-(2-methoxyethyl)-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-benzimidazole: Similar structure but with a benzimidazole ring instead of an indole ring.
Uniqueness
The uniqueness of 3-(4-(2-methoxyethyl)-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole lies in its combination of functional groups and ring systems, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-[4-(2-methoxyethyl)-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O3S/c1-28-11-10-24-19(17-12-21-18-5-3-2-4-16(17)18)22-23-20(24)29-13-14-6-8-15(9-7-14)25(26)27/h2-9,12,21H,10-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFOXZSLWWUACIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=NN=C1SCC2=CC=C(C=C2)[N+](=O)[O-])C3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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